N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[(4,4-dimethyl-2-oxopyrrolidin-3-yl)amino]acetamide
Description
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[(4,4-dimethyl-2-oxopyrrolidin-3-yl)amino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a pyrrolidinone moiety, and an acetamide group, making it a unique molecule with diverse chemical properties.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[(4,4-dimethyl-2-oxopyrrolidin-3-yl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-17(2)10-20-16(23)15(17)19-9-13(22)18-8-7-14-21-11-5-3-4-6-12(11)24-14/h3-6,15,19H,7-10H2,1-2H3,(H,18,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAHCJRESBYDOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)C1NCC(=O)NCCC2=NC3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[(4,4-dimethyl-2-oxopyrrolidin-3-yl)amino]acetamide typically involves multi-step organic reactions The pyrrolidinone moiety is then synthesized separately and coupled with the benzothiazole derivative through amide bond formation
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure settings to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[(4,4-dimethyl-2-oxopyrrolidin-3-yl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[(4,4-dimethyl-2-oxopyrrolidin-3-yl)amino]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[(4,4-dimethyl-2-oxopyrrolidin-3-yl)amino]acetamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with proteins or enzymes, potentially inhibiting their activity. The pyrrolidinone moiety may enhance the compound’s binding affinity and specificity, while the acetamide group can facilitate interactions with biological membranes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1,3-benzothiazol-2-yl)ethyl]-acetamide
- 2-(1,3-benzothiazol-2-yl)ethylamine
- 4,4-dimethyl-2-oxopyrrolidine
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[(4,4-dimethyl-2-oxopyrrolidin-3-yl)amino]acetamide stands out due to its combined structural features, which confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
